2-Chloro-N-(4-methylsulfanyl-benzyl)-acetamide
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Overview
Description
2-Chloro-N-(4-methylsulfanyl-benzyl)-acetamide is an organic compound that features a chloroacetamide group attached to a benzyl ring substituted with a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-methylsulfanyl-benzyl)-acetamide typically involves the reaction of 4-methylsulfanyl-benzylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 4-methylsulfanyl-benzylamine in an appropriate solvent like dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add chloroacetyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture for several hours at room temperature.
- Extract the product using an organic solvent and purify it by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as solvent recovery and waste management to ensure environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4-methylsulfanyl-benzyl)-acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chloro group or to modify the benzyl ring.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Formation of substituted acetamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dechlorinated or reduced benzyl derivatives.
Scientific Research Applications
2-Chloro-N-(4-methylsulfanyl-benzyl)-acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound may be used to study enzyme inhibition or as a probe in biochemical assays.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-methylsulfanyl-benzyl)-acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with biological targets through its functional groups. The chloroacetamide moiety can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity. The methylsulfanyl group may enhance binding affinity or specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(4-methylsulfonyl-benzyl)-acetamide: Similar structure but with a sulfonyl group instead of a methylsulfanyl group.
2-Chloro-N-(4-methoxy-benzyl)-acetamide: Similar structure but with a methoxy group instead of a methylsulfanyl group.
2-Chloro-N-(4-methyl-benzyl)-acetamide: Similar structure but without the sulfur atom.
Uniqueness
2-Chloro-N-(4-methylsulfanyl-benzyl)-acetamide is unique due to the presence of the methylsulfanyl group, which can influence its reactivity and binding properties. This functional group can participate in specific interactions with biological targets or undergo unique chemical transformations compared to its analogs.
Properties
IUPAC Name |
2-chloro-N-[(4-methylsulfanylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOS/c1-14-9-4-2-8(3-5-9)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOCBCSWUPAFIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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